Methyl [4-({[2-(morpholin-4-yl)ethyl]carbamothioyl}amino)phenyl]acetate
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Overview
Description
Methyl [4-({[2-(morpholin-4-yl)ethyl]carbamothioyl}amino)phenyl]acetate is a complex organic compound that features a morpholine ring, a thioamide group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-({[2-(morpholin-4-yl)ethyl]carbamothioyl}amino)phenyl]acetate typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of a morpholine derivative through the reaction of morpholine with an appropriate alkylating agent.
Thioamide Formation: The morpholine derivative is then reacted with a thiocarbonyl compound to form the thioamide group.
Coupling with Phenylacetate: Finally, the thioamide derivative is coupled with a phenylacetate moiety under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-({[2-(morpholin-4-yl)ethyl]carbamothioyl}amino)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thioamide group or the phenylacetate moiety.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl [4-({[2-(morpholin-4-yl)ethyl]carbamothioyl}amino)phenyl]acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl [4-({[2-(morpholin-4-yl)ethyl]carbamothioyl}amino)phenyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic sites on proteins, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl { [2- (4-morpholinyl)ethyl]amino}acetate
- 2- { [2- (Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
Uniqueness
Methyl [4-({[2-(morpholin-4-yl)ethyl]carbamothioyl}amino)phenyl]acetate is unique due to the presence of both a thioamide group and a phenylacetate moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
methyl 2-[4-(2-morpholin-4-ylethylcarbamothioylamino)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-21-15(20)12-13-2-4-14(5-3-13)18-16(23)17-6-7-19-8-10-22-11-9-19/h2-5H,6-12H2,1H3,(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVXDSMPCZJUHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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